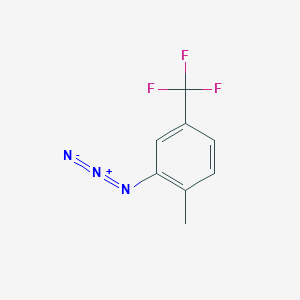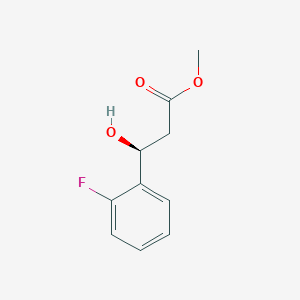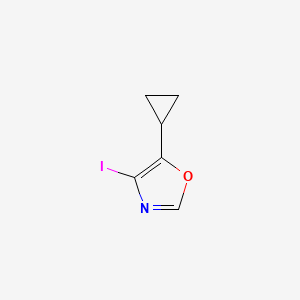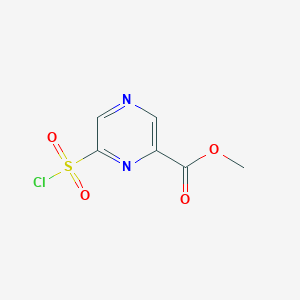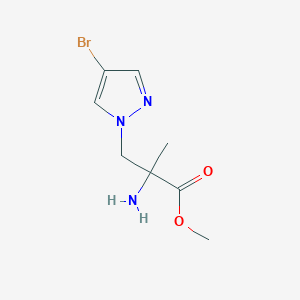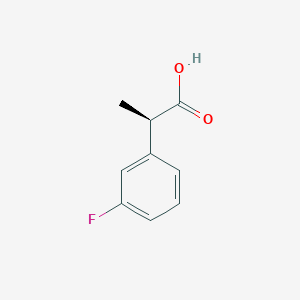
(R)-2-(3-Fluorophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(3-Fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H9FO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the propanoic acid family, characterized by a carboxyl group (-COOH) attached to a propyl chain. The presence of a fluorine atom on the phenyl ring adds unique chemical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Fluorophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-fluorobenzaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form 3-fluorophenylpropan-1-ol.
Oxidation: The alcohol is then oxidized to 3-fluorophenylpropanoic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-2-(3-Fluorophenyl)propanoic acid may involve:
Catalytic Hydrogenation: Using a palladium catalyst to hydrogenate 3-fluorocinnamic acid.
Enzymatic Resolution: Employing enzymes to selectively produce the ®-enantiomer from a racemic mixture.
化学反応の分析
Types of Reactions
®-2-(3-Fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding derivatives.
Reduction: The carboxyl group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of 3-fluorophenylpropanoic acid derivatives.
Reduction: Formation of 3-fluorophenylpropan-1-ol or 3-fluorophenylpropanal.
Substitution: Formation of substituted phenylpropanoic acids.
科学的研究の応用
®-2-(3-Fluorophenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ®-2-(3-Fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(3-Fluorophenyl)propanoic acid: Similar structure but lacks chirality.
2-(3-Chlorophenyl)propanoic acid: Similar structure with a chlorine atom instead of fluorine.
2-(3-Bromophenyl)propanoic acid: Similar structure with a bromine atom instead of fluorine.
Uniqueness
®-2-(3-Fluorophenyl)propanoic acid is unique due to its chiral nature and the presence of a fluorine atom, which imparts distinct chemical and biological properties compared to its analogs. The chirality allows for specific interactions with biological targets, making it valuable in medicinal chemistry.
特性
分子式 |
C9H9FO2 |
|---|---|
分子量 |
168.16 g/mol |
IUPAC名 |
(2R)-2-(3-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9FO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12)/t6-/m1/s1 |
InChIキー |
XHPMSYWCKADLPJ-ZCFIWIBFSA-N |
異性体SMILES |
C[C@H](C1=CC(=CC=C1)F)C(=O)O |
正規SMILES |
CC(C1=CC(=CC=C1)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


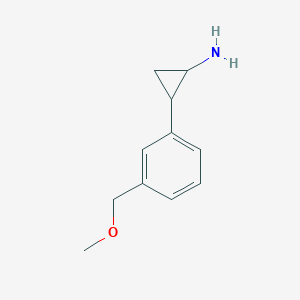
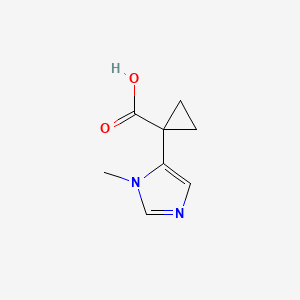
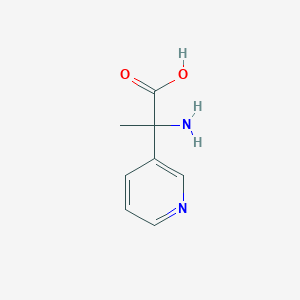
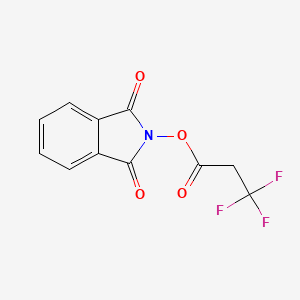
![4-(3-sulfanylbenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B13569506.png)
